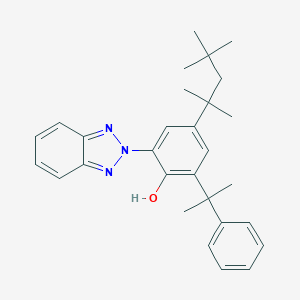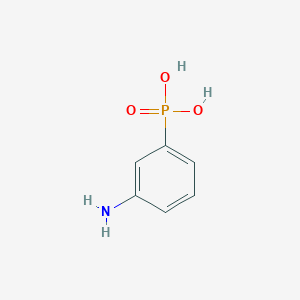![molecular formula C12H18Br2N2 B038373 (1S,4S)-2-ベンジル-2,5-ジアザビシクロ[2.2.1]ヘプタン ジヒドロブロミド CAS No. 116258-17-4](/img/structure/B38373.png)
(1S,4S)-2-ベンジル-2,5-ジアザビシクロ[2.2.1]ヘプタン ジヒドロブロミド
概要
説明
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is a chiral bicyclic compound that belongs to the class of diazabicycloheptanes. This compound is known for its rigid bicyclic structure, which makes it a valuable scaffold in synthetic chemistry. It is often used as a chiral ligand in asymmetric catalysis and has applications in various fields including medicinal chemistry and material science.
科学的研究の応用
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a pharmacological agent, particularly as a ligand for nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic applications, including as an antibiotic or antitumor agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
Target of Action
The primary targets of (1S,4S)-2-Benzyl-2,5-diazabicyclo[22It is known that this compound is used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The compound interacts with its targets by serving as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives . These derivatives can act as catalysts in asymmetric catalysis reactions .
Biochemical Pathways
It is known to be involved in the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (ii) complexes . These complexes can play a role in various biochemical reactions.
Result of Action
It is known to be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
生化学分析
Biochemical Properties
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide plays a crucial role in biochemical reactions, particularly as a ligand in asymmetric catalysis. It interacts with a variety of enzymes and proteins, including nicotinic acetylcholine receptors, where it acts as a ligand . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex and modulate receptor activity.
Cellular Effects
The effects of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. For instance, it has demonstrated antiproliferative activity against certain cancer cell lines by inducing apoptosis through caspase-3 activation .
Molecular Mechanism
At the molecular level, (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at nicotinic acetylcholine receptors, depending on the receptor subtype . This binding can inhibit or activate downstream signaling pathways, leading to alterations in gene expression and cellular responses. Additionally, it can inhibit certain enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models, where it continues to modulate cell signaling and metabolism over time .
Dosage Effects in Animal Models
The effects of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide in animal models are dose-dependent. At lower doses, it can effectively modulate receptor activity and cellular responses without significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in normal cellular function and potential cytotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is transported and distributed through specific transporters and binding proteins . These mechanisms ensure its proper localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is critical for its activity. It is often found in the cytoplasm and associated with cellular membranes, where it interacts with membrane-bound receptors and enzymes . Post-translational modifications and targeting signals can direct it to specific subcellular compartments, enhancing its functional specificity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable diamine with a dihalide under basic conditions to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bicyclic core with a benzyl halide in the presence of a base.
Formation of the dihydrobromide salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted diazabicycloheptane derivatives
類似化合物との比較
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide: Lacks the benzyl group, making it less sterically hindered and potentially less selective in certain catalytic applications.
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide: Contains a methyl group instead of a benzyl group, which may affect its reactivity and binding properties.
(1R,5S)-3-Azabicyclo[3.3.1]nonane Hydrochloride: A different bicyclic structure with distinct chemical properties and applications.
Uniqueness
The presence of the benzyl group in (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide imparts unique steric and electronic properties, enhancing its selectivity and effectiveness as a chiral ligand in asymmetric catalysis. This makes it a valuable compound in the synthesis of enantiomerically pure products and in various research applications.
特性
IUPAC Name |
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPEQIPSQFVMO-AQEKLAMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562169 | |
| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116258-17-4 | |
| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


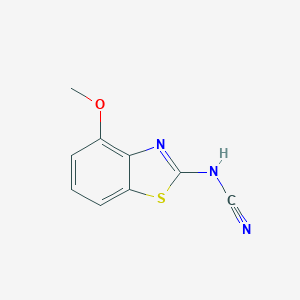
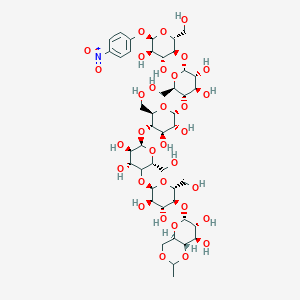
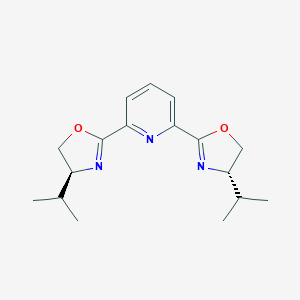
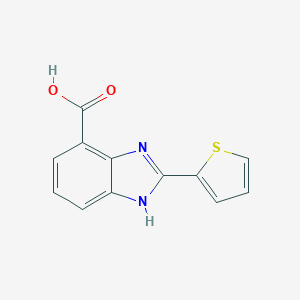
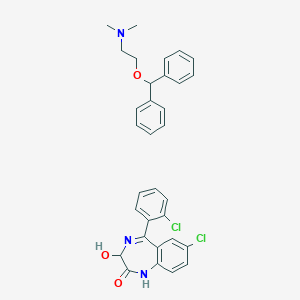
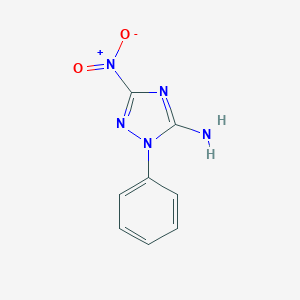
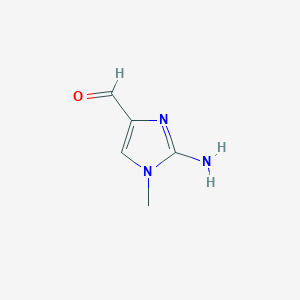
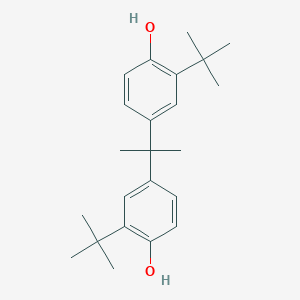
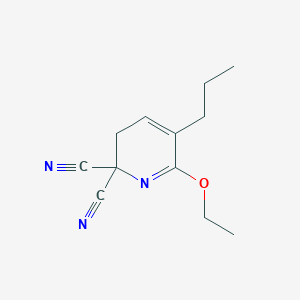
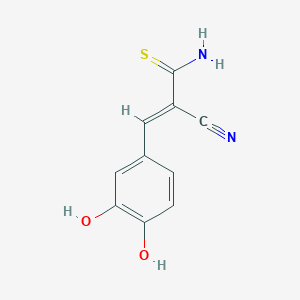
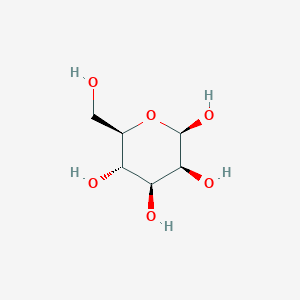
![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)
